2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride
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Overview
Description
Compound “2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride” is a chemical entity listed in the PubChem database. This compound is known for its unique properties and potential applications in various scientific fields. It has garnered attention due to its structural characteristics and reactivity, making it a subject of interest in both academic and industrial research.
Preparation Methods
The synthesis of compound “2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride” involves several steps, each requiring specific conditions and reagents. While detailed synthetic routes are proprietary, general methods include:
Traditional Preparation Methods: These involve standard organic synthesis techniques such as condensation reactions, esterification, and cyclization under controlled temperatures and pressures.
Advanced Preparation Methods: Recent advancements have introduced more efficient and environmentally friendly methods, including microwave-assisted synthesis and catalytic processes.
Industrial Production: On an industrial scale, the production of this compound often involves continuous flow processes, which enhance yield and purity while reducing waste and energy consumption.
Chemical Reactions Analysis
Compound “2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride” undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the compound, resulting in different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Major Products:
Scientific Research Applications
Compound “2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride” has a broad range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism by which compound “2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride” exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways: It influences various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression
Comparison with Similar Compounds
When compared to similar compounds, “2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride” stands out due to its unique structural features and reactivity:
Similar Compounds: Other compounds with similar structures include those listed in the PubChem database, such as “CID 12345678” and “CID 87654321”.
Uniqueness: The distinct functional groups and stereochemistry of “this compound” confer unique properties, making it more effective in certain applications .
Properties
IUPAC Name |
2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c1-2-5-9-8(4-1)12-10-11-6-3-7-13(9)10;/h1-2,4-5H,3,6-7H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGWYXSWRJAUDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2NC3=CC=CC=C3N2C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN=C2NC3=CC=CC=C3N2C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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